Product packaging for N-Methyl-3-phenoxybenzylamine(Cat. No.:CAS No. 129535-78-0)

N-Methyl-3-phenoxybenzylamine

Cat. No.: B140175
CAS No.: 129535-78-0
M. Wt: 213.27 g/mol
InChI Key: GDVLOOQWWBPGSV-UHFFFAOYSA-N
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Description

N-Methyl-3-phenoxybenzylamine is a chemical compound supplied strictly for Research Use Only, intended for use in laboratory research and not for diagnostic, therapeutic, or personal use. As a derivative of the benzylamine structural class, which is widely recognized as a versatile building block and masked ammonia equivalent in organic synthesis, this compound is of significant interest in medicinal and synthetic chemistry . Benzylamine derivatives are commonly employed as key precursors in the industrial production of various pharmaceuticals and complex organic molecules . The structural motif of this compound suggests potential applications as an intermediate in the synthesis of more complex molecules, such as in the development of novel selenoureas investigated for bioactivity or other pharmacologically active targets . Researchers value this chemical for its potential to introduce specific structural features into target molecules. The presence of both methyl and phenoxymethyl substituents on the nitrogen atom can influence the compound's properties, such as its basicity and lipophilicity, making it a valuable intermediate for method development and exploration in chemical synthesis. As with many research amines, it should be handled with care, following all appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B140175 N-Methyl-3-phenoxybenzylamine CAS No. 129535-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(3-phenoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15-11-12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVLOOQWWBPGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441059
Record name N-Methyl-3-phenoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129535-78-0
Record name N-Methyl-3-phenoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization of N Methyl 3 Phenoxybenzylamine

Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural details of N-Methyl-3-phenoxybenzylamine through the analysis of its fragmentation patterns under different ionization conditions.

Electron Impact (EI) Mass Spectrometry

Under Electron Impact (EI) ionization, this compound undergoes distinct fragmentation. The molecular ion peak (M+) is expected to be observed, though it may be of low intensity due to the molecule's susceptibility to fragmentation. The primary fragmentation pathway for aliphatic amines involves alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.orgmiamioh.edu In the case of this compound, this would involve the cleavage of the C-C bond between the methylene (B1212753) group and the phenoxy-substituted benzene (B151609) ring.

A dominant fragmentation process for benzylamines is the cleavage of the bond adjacent to the C-N bond, leading to the formation of a stable tropylium (B1234903) ion or a related benzyl (B1604629) cation. libretexts.org For this compound, the most probable fragmentations would be the loss of the phenoxy group or cleavage leading to the formation of the N-methylbenzyl cation and the phenoxy radical. The resulting mass spectrum would show a series of peaks corresponding to these characteristic fragments.

Table 1: Predicted Key EI-MS Fragmentation Ions for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonDescription
213[C₁₄H₁₅NO]⁺Molecular Ion (M⁺)
120[C₈H₁₀N]⁺[M - C₆H₅O]⁺; loss of phenoxy radical
91[C₇H₇]⁺Tropylium ion; from rearrangement of benzyl moiety
77[C₆H₅]⁺Phenyl cation; from phenoxy group

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the compound. When analyzed via ESI-MS, this compound is expected to primarily form a protonated molecular ion, [M+H]⁺. nih.govresearchgate.net It is also common to observe adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺, especially if these salts are present in the sample or solvent. researchgate.net This technique is highly sensitive and is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.govmdpi.com

Table 2: Expected ESI-MS Ions for this compound

m/z (mass-to-charge ratio)Ion FormulaDescription
214[C₁₄H₁₆NO]⁺Protonated Molecular Ion [M+H]⁺
236[C₁₄H₁₅NNaO]⁺Sodium Adduct [M+Na]⁺

Tandem Mass Spectrometry (MS/MS) Applications

Tandem Mass Spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected precursor ion, typically the protonated molecular ion ([M+H]⁺) generated by ESI. nih.gov The resulting product ions reveal details about the molecule's connectivity. For this compound, collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 214) would likely lead to the cleavage of the bond between the methylene group and the nitrogen atom or the ether linkage. The fragmentation of 3-phenoxybenzylamine has been identified as a key pathway in the MS analysis of larger molecules containing this moiety. nih.gov The fragmentation of the precursor ion can lead to characteristic product ions that are useful for structural confirmation and quantification in complex matrices. nih.govresearchgate.net

Table 3: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFragmentation Pathway
214196H₂OLoss of water
214121C₆H₅OCleavage of the benzyl-oxygen bond
21491C₇H₈NOFormation of the tropylium ion

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound will display characteristic signals for each type of proton in the molecule. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm) as complex multiplets due to spin-spin coupling. The protons on the phenoxy ring and the benzyl ring will have distinct chemical shifts influenced by the electron-withdrawing nature of the ether oxygen and the electron-donating nature of the amine group. The methylene protons (CH₂) adjacent to the nitrogen and the benzene ring will likely appear as a singlet around δ 3.8 ppm. The N-methyl protons (CH₃) will also produce a singlet, but further upfield, typically around δ 2.4 ppm. rsc.orgrsc.org

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H (Phenoxy & Benzyl rings)6.9 - 7.4Multiplet9H
Methylene-H (-CH₂-)~3.8Singlet2H
N-Methyl-H (-CH₃)~2.4Singlet3H
Amine-H (-NH-)VariableBroad Singlet1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The aromatic carbons will resonate in the δ 115-160 ppm region. The carbons directly bonded to the oxygen and nitrogen atoms will be the most downfield in this region. The methylene carbon (CH₂) signal is expected around δ 50-55 ppm, while the N-methyl carbon (CH₃) signal will appear further upfield, around δ 34 ppm. rsc.org

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Quaternary Aromatic-C (C-O)~158
Aromatic-CH118 - 130
Quaternary Aromatic-C (C-CH₂)~140
Methylene-C (-CH₂-)~53
N-Methyl-C (-CH₃)~34

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint." For this compound, the IR spectrum is characterized by absorption bands corresponding to its key structural components: the secondary amine, the N-methyl group, the ether linkage, and the aromatic rings.

The N-H stretching vibration of the secondary amine (R₂N-H) typically appears as a single, sharp absorption band in the region of 3300 to 3500 cm⁻¹. libretexts.org This band is generally less intense than the broad O-H band seen in alcohols. libretexts.org Another key indicator is the N-methyl group. A CH₃ group attached to a nitrogen atom exhibits a characteristic symmetric methyl stretch at a lower wavenumber, often around 2793 cm⁻¹, which helps confirm its presence. spectroscopyonline.com

The ether group (Ar-O-CH₂) contributes to the spectrum with a characteristic C-O stretching vibration. Aromatic ethers typically show a strong, asymmetric C-O-C stretch between 1270 and 1230 cm⁻¹ and a symmetric stretch between 1075 and 1020 cm⁻¹. The aromatic rings themselves produce several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for this compound.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing, which are crucial for understanding the molecule's conformation and intermolecular interactions.

X-ray Analysis of Related Phenoxybenzylamine Complexes

While data on the target molecule is scarce, structural information from related compounds offers valuable insights. For instance, the crystal structure of a co-crystal involving 4-phenoxybenzylamine (B34489) (an isomer of the primary amine precursor) has been reported. researchgate.net In this structure, the phenoxybenzylamine molecule adopts a specific conformation, and the crystal packing is dictated by interactions with the co-former. researchgate.net

Table 2: Summary of X-ray Diffraction Findings for Related Phenoxybenzylamine Structures.

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are vital for assessing purity, isolating it from reaction byproducts, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of organic compounds. chromatographyonline.com It is particularly useful for separating non-volatile or thermally unstable molecules. The analysis of N-methylated compounds, including amines and amino acids, has been successfully performed using HPLC. nih.govkoreascience.kr A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov

For the separation of N-methylated derivatives, an ODS-Hypersil (C18) reversed-phase column is often effective. nih.gov The mobile phase typically consists of a gradient mixture of an aqueous solvent (like water with trifluoroacetic acid, TFA) and an organic modifier (like acetonitrile, MeCN, with TFA). nih.gov Detection is commonly achieved using a UV detector, as the aromatic rings in this compound will absorb UV light. epa.gov For example, a UV detection wavelength of 274 nm has been used for analyzing related phenolic compounds. epa.gov

Table 3: Typical HPLC Parameters for the Analysis of N-Methylated Aromatic Amines.

Reverse Phase Chromatography for Amine Separation

Reverse-phase chromatography is the most widely utilized mode of HPLC. chromatographyonline.com Its application to the separation of amines is well-established. The retention of basic compounds like this compound on a reverse-phase column (such as C8 or C18) is highly dependent on the pH of the mobile phase. Adjusting the pH can control the ionization state of the amine, which in turn affects its retention time.

To achieve good peak shape and reproducible separation of amines, acidic modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase. These additives help to suppress the interaction of the basic amine with residual free silanol (B1196071) groups on the silica-based stationary phase, thereby reducing peak tailing. The choice of stationary phase can also be critical; beyond standard C18 columns, novel phases, including those with embedded polar groups or specialized fluorinated surfaces, can offer different selectivity for separating complex mixtures of amines. chromatographyonline.com The use of gradient elution, where the concentration of the organic solvent in the mobile phase is increased over time, is a common strategy to effectively separate compounds with a wide range of polarities, which is often the case in mixtures containing various amine derivatives. nih.gov

Table of Compounds Mentioned

Computational Chemistry and Molecular Modeling of N Methyl 3 Phenoxybenzylamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. d-nb.info These methods, rooted in solving the electronic Schrödinger equation, provide a detailed picture of the electron distribution and energy levels within N-Methyl-3-phenoxybenzylamine. d-nb.infoarxiv.orggithub.io Such calculations are vital for predicting reactivity, spectroscopic properties, and intermolecular interactions. nih.gov

Energy Gap Analysis (e.g., S1 and Tn states)

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govnih.govmdpi.com This method is instrumental in structure-based drug design for evaluating the binding affinity and mode of interaction of potential drug candidates. nih.govmdpi.com

For this compound, molecular docking studies would involve placing the molecule into the binding site of a target protein and evaluating the interactions. The process uses scoring functions to rank different binding poses based on factors like electrostatic and van der Waals interactions. nih.gov

Pharmacophore Model Development based on Structural Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govscirp.org A pharmacophore model for this compound could be developed by analyzing its structural analogues with known biological activity. researchgate.net This model would highlight key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers that are crucial for interaction with a specific biological target. nih.govcore.ac.uk Such models are valuable for virtual screening of large compound libraries to identify new molecules with similar activity. scirp.orgnih.gov

Computational Enrichment Strategies for Ligand Optimization

Computational enrichment strategies are employed to refine and improve the binding affinity and selectivity of lead compounds. nih.gov One such strategy, known as REPLACE (REplacement with Partial Ligand Alternatives through Computational Enrichment), has been used to identify mimics for parts of a molecule to enhance its properties. nih.gov In a relevant study, 3-phenoxybenzylamine was identified as an effective C-terminal capping group for peptide inhibitors of cyclin-dependent kinase 2 (CDK2), demonstrating the utility of computational enrichment in optimizing ligand fragments. nih.govgoogle.com This approach allows for the iterative improvement of a ligand by computationally screening and identifying superior chemical fragments. nih.gov

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. nih.govnih.gov These simulations are crucial for understanding the conformational changes and stability of ligand-protein complexes. mdpi.comoatext.com

An MD simulation of this compound interacting with a protein would involve placing the docked complex in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms to predict their motion. nih.govoatext.com This can reveal important information about the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. nih.govmdpi.comaps.org The stability of the complex can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. mdpi.comoatext.com

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Methodologies

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design and optimize drug candidates. nih.govmdpi.comnih.govarxiv.org Molecular docking and MD simulations are integral components of the SBDD workflow. nih.govmdpi.com

Fragment-based drug discovery (FBDD) is a powerful strategy that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target protein. nih.govdtu.dkdrugdiscoverychemistry.comfrontiersin.orgnih.gov These fragments are then grown or linked together to create more potent lead compounds. nih.govfrontiersin.org The identification of 3-phenoxybenzylamine as a key fragment in the development of CDK2 inhibitors is a prime example of the FBDD approach. nih.gov This methodology allows for a more efficient exploration of chemical space and often leads to compounds with better drug-like properties. nih.govnih.gov

Biological Activity and Structure Activity Relationship Studies of N Methyl 3 Phenoxybenzylamine Analogues

Exploration of N-Methyl-3-phenoxybenzylamine as a Pharmaceutical Intermediate

This compound is a chemical compound that serves as a crucial intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. lookchem.comlookchem.comlookchem.com Its chemical structure, featuring a phenoxy group attached to a benzylamine (B48309) backbone, provides a versatile scaffold for the development of new bioactive compounds. ontosight.ai The amine group offers a site for further chemical modifications, allowing for the construction of a diverse range of derivatives. ontosight.ai As an intermediate, it is a key building block in the production of various organic compounds, contributing to the development of new drugs. lookchem.comlookchem.com

Role in Development of Pharmaceuticals Targeting Specific Biological Pathways

The this compound scaffold is significant in the development of pharmaceuticals aimed at specific biological pathways, particularly those related to the central nervous system. Research has shown that phenoxybenzylamine derivatives can be designed to interact with neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic pathways. This has led to their investigation for potential therapeutic applications in neurological and psychiatric disorders, such as depression. tsijournals.com

A notable application of the phenoxybenzylamine platform is in the creation of dual-action drugs. For instance, researchers have developed compounds with a substituted phenoxy-benzylamine moiety that act as both serotonin (B10506) transporter (SERT) inhibitors and serotonin 5-HT2A or 5-HT2C receptor antagonists. tsijournals.comrsc.org The combination of these activities in a single molecule is a strategy to develop antidepressants with a potentially faster onset of action and a more favorable side effect profile compared to traditional selective serotonin reuptake inhibitors (SSRIs). tsijournals.com A quantitative structure-activity relationship (QSAR) study identified a phenoxybenzylamine platform with high affinity for both SERT and the 5-HT2A receptor. rsc.org

Structure-Activity Relationship (SAR) Studies on Phenoxybenzylamine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of phenoxybenzylamine derivatives influences their biological activity. These studies systematically alter parts of the molecule to identify key features responsible for its therapeutic effects. The development of potent and selective compounds relies heavily on the insights gained from SAR, which guide the rational design of new drug candidates. nih.gov

Modification Impact on Biological Activity Example Context
N-Methylation of AmineCan alter lipophilicity and hydrogen bonding capacity. nih.govresearchgate.netGeneral principle in drug design.
Methylation of Urea (B33335) NitrogenCan decrease receptor affinity in certain analogues. sci-hub.seNPY5 receptor antagonists. sci-hub.se
N-Methylation of N-acylhydrazoneSignificantly increased inhibitory activity. nih.govPDE4A1A inhibition. nih.gov

Influence of Substituent Position on Activity

The position of substituents on the aromatic rings of phenoxybenzylamine derivatives is a critical determinant of their biological activity. SAR studies have demonstrated that moving a substituent from one position to another can dramatically alter the compound's efficacy and interaction with its biological target.

A key finding in the SAR of phenoxybenzylamine derivatives is the improved steric compatibility with target proteins when substituents are shifted from the 4-position to the 3-position on the phenyl ring. This highlights the importance of the 3-phenoxy arrangement for optimal activity in certain contexts. The electronic nature of the substituent also plays a crucial role; electron-withdrawing groups can increase reactivity with biological targets, while halogenation can improve metabolic stability.

Studies on other chemical series have also reinforced the importance of substituent position. For example, in a series of thiosemicarbazide (B42300) derivatives, the position of a methoxyphenyl substituent significantly determined the antibacterial activity. mdpi.com Similarly, for benzoquinone inhibitors, substitution at the 2 and 3 positions was found to be more favorable for activity than substitution at the 2,5 or 2,6 positions. nih.gov

Substituent Position Effect on Activity Example Reference
3-Phenoxy vs. 4-PhenoxyShifting to the 3-position improved steric compatibility with target proteins. Phenoxybenzylamine derivatives.
2,3-disubstitution vs. 2,5/2,6-disubstitution2,3-substitution was more favorable for inhibitory activity. nih.govBenzoquinone inhibitors. nih.gov
Ortho vs. Meta/Para (Fluorine)The ortho-isomer showed a greater increase in antibacterial activity. mdpi.comThiosemicarbazide derivatives. mdpi.com

Role of Phenoxybenzylamine as a C-Capping Group in Inhibitor Design

The phenoxybenzylamine moiety has been effectively utilized as a "C-capping group" in the design of peptide-based inhibitors. In this role, it serves as a replacement for a C-terminal amino acid residue, often to improve binding affinity and other pharmacological properties.

For instance, in the development of inhibitors for cyclin-dependent kinase 4/cyclin D1 (CDK4/D1), a 3-phenoxybenzylamide was synthesized to replace a phenylalanine residue in a peptide sequence. nih.gov To further probe the structure-activity relationship of this system, a related compound, Arg-Arg-β-homoleucyl-3-phenoxybenzylamide, was created. nih.gov The lower potency of this analogue suggested that the natural leucine (B10760876) residue spacing was optimal, providing valuable information for the design of more potent inhibitors. nih.gov The 3-phenoxybenzylamine system and its close structural analogues, such as the 3-phenoxy(pyridin-2-yl)methylamine system, have been explored as C-caps in the development of inhibitors for proliferative diseases. google.com

Investigation of Specific Biological Targets (based on related compounds)

While direct studies on the biological targets of this compound are limited in publicly available literature, the targets of structurally related compounds provide strong indications of its potential biological activity. The phenoxybenzylamine scaffold is a component of molecules that interact with a variety of important biological targets.

Adrenergic Receptors : The parent compound, phenoxybenzamine (B1677643), is a well-known non-selective, irreversible antagonist of alpha-adrenergic receptors (alpha-1 and alpha-2). drugbank.comnih.gov It blocks these receptors, leading to vasodilation and a lowering of blood pressure. drugbank.comnih.gov

Serotonin Transporter (SERT) and Receptors : As previously mentioned, phenoxybenzylamine derivatives have been designed as potent inhibitors of the serotonin transporter (SERT). tsijournals.comrsc.org Furthermore, these compounds have been engineered to possess antagonist activity at serotonin receptors, specifically 5-HT2A and 5-HT2C. tsijournals.comrsc.org

Cyclin-Dependent Kinases (CDKs) : The phenoxybenzylamide moiety has been incorporated into peptide inhibitors targeting cyclin D1, a regulatory partner of CDKs. nih.gov These inhibitors are designed to disrupt the interaction between the CDK/cyclin complex and its substrates, which is a key process in cell cycle regulation and a target for anti-cancer drug development. nih.gov

Voltage-Gated Sodium Channels (VGSCs) : Chimeric compounds containing a phenoxybenzyl group have been investigated for their effects on voltage-gated sodium channels. nih.gov These channels are important targets for anticonvulsant drugs. nih.gov

Neuropeptide Y (NPY) Receptors : Trisubstituted phenyl urea derivatives containing a 4-phenoxyphenyl group have been identified as potent antagonists of the neuropeptide Y5 (NPY5) receptor, a target for the treatment of obesity. sci-hub.se

Biological Target Action Therapeutic Area Related Compound Class
Alpha-adrenergic receptorsAntagonist drugbank.comnih.govHypertension (Pheochromocytoma) drugbank.comnih.govPhenoxybenzamine drugbank.comnih.gov
Serotonin Transporter (SERT)Inhibitor tsijournals.comrsc.orgDepression tsijournals.comrsc.orgPhenoxybenzylamine derivatives tsijournals.comrsc.org
5-HT2A/5-HT2C ReceptorsAntagonist tsijournals.comrsc.orgDepression tsijournals.comrsc.orgPhenoxybenzylamine derivatives tsijournals.comrsc.org
Cyclin D1/CDK4Inhibitor nih.govCancer nih.govPeptide inhibitors with phenoxybenzylamide cap nih.gov
Voltage-Gated Sodium ChannelsInhibitor nih.govEpilepsy nih.govN-(phenoxybenzyl) propionamides nih.gov
Neuropeptide Y5 ReceptorAntagonist sci-hub.seObesity sci-hub.sePhenyl urea derivatives sci-hub.se

Serotonin Re-Uptake Inhibition

This compound derivatives have been identified as potent and selective serotonin re-uptake inhibitors (SSRIs). nih.govgoogle.com A notable example is 3-(p-Trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine, which competitively inhibits the uptake of serotonin with a high degree of selectivity over norepinephrine (B1679862) and dopamine. nih.gov Structure-activity relationship (SAR) studies have shown that the substitution on the phenoxy ring is crucial for activity. Specifically, a trifluoromethyl group at the para-position was found to be the most favorable for potent and selective serotonin re-uptake inhibition. nih.gov Interestingly, the N-demethylated (primary amine) and N,N-dimethylated (tertiary amine) derivatives showed similar inhibitory effectiveness to the secondary amine, indicating some flexibility in the amine substitution. nih.gov In contrast to tricyclic antidepressants like chlorimipramine, which inhibit the re-uptake of both serotonin and norepinephrine, these this compound analogues demonstrate a more selective in vivo profile for serotonin. nih.gov

Matrix Metalloproteinase (MMP) Inhibition and Antioxidative Activity

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, and their dysregulation is implicated in various diseases, including cancer and inflammatory conditions. dovepress.commdpi.comarvojournals.org this compound analogues have been explored as MMP inhibitors. tandfonline.com SAR studies on catechol-based MMP inhibitors revealed that the introduction of a phenoxy phenyl structure can lead to a slight increase in activity against several MMP isoforms. tandfonline.com For instance, methylation of the sulfonamide nitrogen in some analogues resulted in reduced activity against MMP-8 and MMP-9, but not against MMP-2, suggesting a path towards selective inhibition. tandfonline.com

In addition to MMP inhibition, certain this compound derivatives exhibit antioxidative properties. tandfonline.com The antioxidative activity of these compounds is influenced by their chemical structure, although a direct correlation with total phenolic content is not always observed. nih.gov For example, in a series of catechol-based compounds, methylation of the amide nitrogen was found to reduce the antiradical power. tandfonline.com The presence of a methylene (B1212753) spacer between the aromatic rings has also been shown to modulate antioxidative activity. tandfonline.com

Voltage-Gated Sodium Channel Modulation and Anticonvulsant Activity

Voltage-gated sodium channels (VGSCs) are crucial for the generation and propagation of action potentials in excitable cells, making them important targets for anticonvulsant drugs. diva-portal.orgnih.govmdpi.com this compound analogues have been investigated for their ability to modulate VGSCs and for their potential as anticonvulsants. nih.gov

Novel 3"-substituted (R)-N-(phenoxybenzyl) 2-N-acetamido-3-methoxypropionamides have been synthesized and evaluated for their anticonvulsant effects. nih.gov SAR studies indicated that substitution at the 3"-position of the terminal aromatic ring is a key determinant of activity. nih.gov Compounds with both electron-withdrawing and electron-donating groups at this position have shown significant anticonvulsant effects in animal models of seizures. nih.gov Specifically, analogues with 3"-chloro and 3"-trifluoromethoxy substituents demonstrated high protective indices in the maximal electroshock seizure test. nih.gov These compounds were found to modulate the activity of central nervous system sodium channel isoforms. nih.gov

Interaction with NS3 Protein (for 4-Phenoxybenzylamine)

The hepatitis C virus (HCV) NS3 protein is a multifunctional enzyme essential for viral replication, making it a key target for antiviral drug development. nih.gov 4-Phenoxybenzylamine (B34489) has been identified as an inhibitor of the HCV NS3 protein. medchemexpress.comtargetmol.com It acts by binding to a novel, highly conserved allosteric site at the interface of the protease and helicase domains of the NS3 protein. medchemexpress.comtargetmol.com This binding stabilizes an inactive conformation of the enzyme, thereby inhibiting its function. medchemexpress.comtargetmol.com The half-maximal inhibitory concentration (IC50) for this inhibition is approximately 500 μM. medchemexpress.comtargetmol.com This discovery presents a new class of direct-acting antiviral agents that target a previously unexploited site on the NS3 protein. medchemexpress.com

Exciton (B1674681) Recombination and Luminescent Properties in Perovskite Materials (contextual application)

While not a direct biological application, the principles of molecular structure influencing electronic properties are relevant. In the field of materials science, organic molecules like benzylamine derivatives can be incorporated into perovskite materials, influencing their luminescent properties. nih.govmdpi.comstanford.edu The luminescence in these materials often arises from the recombination of excitons (electron-hole pairs). nih.govaps.orgresearchgate.net The structure of the organic component can affect exciton dynamics, including processes like self-trapped exciton (STE) emission and thermally activated delayed fluorescence. nih.gov For instance, the alkyl chain length of organic amines in two-dimensional metal-halide perovskites can tune the structure and luminescent properties, with shorter chains sometimes leading to enhanced optical performance due to reduced molecular vibrations and more effective exciton recombination. mdpi.com

Bioanalytical Applications and Conjugation Chemistry

The chemical reactivity of the amine group in this compound and its analogues makes them useful reagents in bioanalytical chemistry.

Conjugation Efficiency with Short-Chain Fatty Acids for LC-MS/MS Analysis

Short-chain fatty acids (SCFAs) are important metabolites, but their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be challenging due to their poor ionization. shimadzu.com.aufrontiersin.orgmdpi.com Derivatization with an amine-containing compound can improve their detection. nih.govresearchgate.net In a study comparing various amines for SCFA conjugation, it was found that certain structures, particularly those with a bicycle-type configuration, provided stable conjugates that produced unique daughter ions upon collision-induced dissociation (CID). nih.govresearchgate.net While 3-phenoxy-benzylamine was tested, it did not produce strong conjugation or the desired fragmentation pattern. researchgate.net This highlights the specific structural requirements for an effective derivatization agent in this context. The goal is to have a portion of the derivatizing amine remain attached to the SCFA after fragmentation, allowing for specific and sensitive measurement. nih.govresearchgate.net

Emerging Applications and Future Research Directions for N Methyl 3 Phenoxybenzylamine

Potential in Advanced Materials Science and Engineering

While N-Methyl-3-phenoxybenzylamine is not currently a staple in materials science, its constituent chemical groups—the phenoxy moiety and the benzylamine (B48309) core—are found in various high-performance materials. This structural composition suggests potential avenues for its future application in this field.

The phenoxy group is integral to phenoxy resins, which are tough, amorphous thermoplastic polymers known for their rigidity, thermal and chemical stability, and strong adhesion. nih.gov These polyhydroxy ether polymers, synthesized from building blocks like bisphenol A and epichlorohydrin, are utilized as additives to enhance the fracture toughness of thermoset resins and as primers for metals. nih.govbritannica.com Similarly, the incorporation of phenoxy units into polymer backbones like poly(ether ether ketone amide)s can improve thermal stability and processability, making them suitable for high-performance engineering applications.

The benzylamine functional group also offers significant potential. Benzylamines serve as versatile intermediates and building blocks in both pharmaceutical and material chemistry. chemicalbook.comacs.org They can be used as corrosion inhibitors and in the synthesis of various polymers. chemicalbook.com The amine group provides a reactive site for N-alkylation or for incorporation into polymer chains, while the benzyl (B1604629) group can later be removed through hydrogenolysis if required, a technique that makes benzylamine a useful masked source of ammonia (B1221849) in synthesis. wikipedia.org

Given these characteristics, this compound could be investigated as a monomer or a modifying agent in polymer synthesis. Its phenoxy group could contribute to enhanced thermal stability and mechanical properties, while the secondary amine of the N-methylbenzylamine portion could be a point of attachment or polymerization, potentially leading to the development of novel functional polymers with unique properties for coatings, adhesives, or advanced composites.

Role in Chemical Probe Development for Biological Systems

A significant area of emerging application for analogues of this compound is in the development of chemical probes for imaging and studying biological systems. The core structure is a suitable scaffold for creating ligands that can be radiolabeled to visualize and quantify specific biological targets, such as neurotransmitter transporters.

Derivatives of this compound have been successfully developed as high-affinity probes for the norepinephrine (B1679862) transporter (NET), which is implicated in numerous psychiatric and neurological disorders. The ability to image NET in the brain is a crucial tool for understanding its role in disease.

Key research findings in this area include:

A Fluorine-18 (B77423) Labeled PET Agent: An analogue, (R)-N-methyl-3-(3′-[¹⁸F]fluoropropyl)phenoxy)-3-phenylpropanamine (¹⁸F-MFP3), has been synthesized as a potential positron emission tomography (PET) imaging agent for NET. wikipedia.org The use of fluorine-18 is advantageous due to its longer half-life compared to carbon-11, allowing for more extended imaging studies. wikipedia.org

An Iodine-125 Labeled SPECT Probe: Another derivative, (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine, was developed as a novel probe for NET. nih.gov This compound displayed high and saturable binding to NET with a nanomolar affinity. nih.gov When labeled with iodine-123, it holds promise for mapping NET binding sites in the human brain using single photon emission computed tomography (SPECT). nih.gov

These examples demonstrate that the this compound framework can be chemically modified to create highly specific and potent radioligands. Future research will likely focus on optimizing these probes to improve brain uptake, binding affinity, and selectivity for their targets, thereby enhancing their utility in neuroscience research and clinical diagnostics.

Development of Novel Synthetic Methodologies for this compound and Analogues

The synthesis of this compound and its structurally related analogues is crucial for exploring their potential applications. Research in this area focuses on developing efficient, versatile, and scalable synthetic routes.

One common approach to synthesizing benzylamines involves the reductive amination of the corresponding aldehyde (e.g., 3-phenoxybenzaldehyde) with methylamine (B109427). This can be achieved using various reducing agents. Alternative established methods for producing benzylamines include the reaction of a benzyl chloride with ammonia or the catalytic hydrogenation of a benzonitrile.

For creating a library of diverse analogues, more advanced synthetic strategies are being employed:

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing the biaryl core of many analogues. For instance, this method has been used to synthesize 1,3-bis[(4-formylphenyl)methyl]benzene, a precursor to more complex amine derivatives, by reacting 1,3-bis(bromomethyl)benzene (B165771) with 4-formylphenylboronic acid. researchgate.net

Photochemical and Electrochemical Methods: Modern synthetic chemistry is increasingly turning to photochemical and electrochemical strategies. These methods can offer greener and more efficient ways to perform key transformations, such as the installation of methyl groups on the amine or aromatic rings. researchgate.net

Future research will likely focus on developing catalytic and asymmetric syntheses to produce specific enantiomers of chiral analogues, which is often critical for biological activity. Furthermore, the development of one-pot or continuous flow processes could improve the efficiency and scalability of these syntheses.

Targeted Therapeutic Applications based on Analogous Activities

The structural framework of this compound is present in numerous molecules with significant pharmacological activity. By modifying the core structure, researchers have developed analogues that target a variety of biological receptors and transporters, indicating a rich potential for therapeutic applications. Structure-activity relationship (SAR) studies are key to optimizing the potency and selectivity of these compounds.

Analogues have shown promise in several therapeutic areas:

α-Adrenoceptor Antagonism: A series of β-chloroethylamines structurally related to phenoxybenzamine (B1677643) (which shares the benzyl-amine-ether motif) have been synthesized and evaluated as antagonists for α-adrenoceptors. nih.gov Some of these compounds displayed potent and, in some cases, selective irreversible antagonism at α₁-adrenoceptors, making them useful tools for receptor characterization and potential therapeutic agents. nih.gov

Kappa Opioid Receptor Antagonism: Researchers have developed potent and selective kappa opioid receptor (KOR) antagonists based on a related scaffold. One such compound, N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide, emerged from a library of analogues and demonstrated significant KOR antagonist properties in in vitro binding assays. researchgate.net

Noradrenaline Reuptake Inhibition: A class of compounds, [4-(Phenoxy)pyridin-3-yl]methylamines, which are close structural analogues, have been identified as a new series of selective noradrenaline reuptake inhibitors (NRIs). This activity is highly relevant for the treatment of conditions like depression and ADHD.

The following table summarizes the activities of selected analogues, highlighting the versatility of this chemical scaffold.

Analogue ClassTargetPotential Therapeutic Application
Phenoxybenzamine-related β-chloroethylaminesα-AdrenoceptorsReceptor characterization, conditions involving α-adrenergic signaling nih.gov
N-Substituted 3-methyl-4-(3-hydroxyphenyl)piperazinesKappa Opioid ReceptorTreatment of addiction, depression, and anxiety researchgate.net
[4-(Phenoxy)pyridin-3-yl]methylaminesNoradrenaline TransporterDepression, ADHD, other neurological disorders
N-(indol-3-ylglyoxylyl)benzylamine derivativesBenzodiazepine ReceptorAnxiety, seizure disorders fishersci.com

Future research will continue to explore the SAR of this compound class, using molecular modeling and high-throughput screening to design new analogues with improved efficacy and safety profiles for a range of therapeutic targets.

Environmental Impact and Green Chemistry Considerations in Synthesis

The synthesis of any chemical compound, including this compound and its analogues, has a potential environmental impact stemming from the use of hazardous reagents, solvents, and the generation of waste. acs.org Applying the principles of green chemistry is essential to mitigate these effects and develop more sustainable synthetic processes.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, bio-renewable solvents (e.g., Cyrene), or even solvent-free conditions where possible. acs.orgwikipedia.org For instance, avoiding highly toxic methylating agents like dimethyl sulfate (B86663) in favor of safer alternatives like methanol (B129727) with an appropriate catalyst is a key green strategy. wikipedia.org

Catalysis: Utilizing catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can be recycled, reducing waste significantly. For example, developing efficient catalytic hydrogenation or reductive amination processes can improve the sustainability of the synthesis.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or continuous flow processing, which can offer better heat transfer and reaction control, often leading to shorter reaction times and higher yields. acs.org

Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources rather than petrochemicals. While challenging for this specific structure, bio-based aromatic platform chemicals are an active area of research. acs.org

Q & A

Q. What are the established synthetic routes for N-Methyl-3-phenoxybenzylamine, and how can purity be ensured?

this compound can be synthesized via reductive amination, a method analogous to the production of structurally related amines like N-methylbenzylamine. This involves reacting a benzaldehyde derivative (e.g., 3-phenoxybenzaldehyde) with methylamine under hydrogenation conditions, typically using catalysts such as palladium or nickel. Post-synthesis, purification via fractional distillation or column chromatography is critical. Purity verification should employ HPLC (for quantitative analysis) and NMR (to confirm structural integrity and detect impurities) . Commercial batches often report ≥97% purity, but independent validation using complementary techniques (e.g., mass spectrometry) is recommended to resolve discrepancies .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and methyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides unambiguous structural data, as demonstrated in related benzylamine crystal studies .
  • Chromatography : HPLC or GC with UV/fluorescence detection quantifies purity and identifies co-eluting impurities .

Q. What are the primary research applications of this compound in pharmaceuticals?

The compound serves as a precursor or intermediate in drug development, particularly for bioactive molecules targeting neurological or metabolic pathways. For example, structurally similar amines are used in antidepressants (e.g., fluoxetine derivatives) and enzyme inhibitors. Its role in analytical method development (e.g., as a reference standard for QC in drug production) is also documented .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and selectivity?

A Design of Experiments (DOE) approach is recommended to evaluate variables like temperature, catalyst loading, and reaction time. For reductive amination, switching from homogeneous catalysts (e.g., Ra-Ni) to heterogeneous systems (e.g., Pd/C) may enhance selectivity. Solvent polarity adjustments (e.g., using ethanol instead of THF) can reduce byproducts. Post-reaction, in-line FTIR monitoring aids real-time optimization .

Q. How should researchers address contradictions in purity data between HPLC and NMR?

Discrepancies often arise from non-UV-active impurities (e.g., inorganic salts) in HPLC or solvent residues in NMR. Mitigation strategies:

  • Use orthogonal methods : Combine HPLC-UV with charged aerosol detection (CAD) or evaporative light scattering (ELS) for non-chromophoric impurities.
  • Perform quantitative NMR (qNMR) with internal standards (e.g., maleic acid) to validate purity independently .
  • Reference spectral libraries (e.g., NIST or custom databases) to identify unaccounted peaks .

Q. What methodologies are effective for detecting this compound in complex matrices (e.g., biological samples)?

LC-MS/MS with multiple reaction monitoring (MRM) is optimal due to high sensitivity and specificity. Sample preparation should include solid-phase extraction (SPE) using mixed-mode sorbents to isolate the compound from interfering analytes. For environmental matrices, GC-MS with derivatization (e.g., silylation) improves volatility and detection limits .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Systematic SAR studies require:

  • Synthetic modification : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or methylamine positions .
  • In vitro assays : Test derivatives against target enzymes (e.g., monoamine oxidases) or receptors using fluorescence polarization or surface plasmon resonance (SPR).
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities, guiding prioritization of synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.